molecular formula C21H24N2O5S2 B2498179 1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine CAS No. 878211-12-2

1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine

Cat. No.: B2498179
CAS No.: 878211-12-2
M. Wt: 448.55
InChI Key: RDBIMMHRRADRAV-UHFFFAOYSA-N
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Description

1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
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Biological Activity

The compound 1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine (CAS No. 878211-12-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5S2 , with a molecular weight of 448.56 g/mol . The structure includes a cyclopentathiophene moiety and a sulfonyl-piperazine group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H24N2O5S2
Molecular Weight448.56 g/mol
CAS Number878211-12-2
Purity>98%

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer treatment. Specifically, compounds similar to the one in focus have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies indicate that it may inhibit tubulin polymerization, leading to G2/M phase accumulation in the cell cycle.
  • In Vitro Studies :
    • A study utilizing the A549 non-small cell lung cancer cell line reported that related compounds exhibited submicromolar growth inhibition (GI50 values) with minimal cytotoxicity towards normal cells .
    • The compound showed effective growth inhibition against multiple cancer cell lines with GI50 values ranging from 1.06 to 6.51 µM .
  • In Vivo Efficacy : In animal models, particularly CT26 murine models, the compound demonstrated a reduction in tumor growth compared to untreated controls, supporting its potential as an anticancer agent .

Other Biological Activities

Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit additional pharmacological effects:

  • Antimicrobial Activity : Some derivatives of thiophene have been evaluated for their antimicrobial properties; however, specific data on this compound's activity against pathogens is still limited.
  • Cytotoxicity : The cytotoxic effects were assessed using various human cell lines, indicating that while it can be toxic to certain cancer cells, it exhibits selectivity that may allow for therapeutic applications without significant harm to healthy cells .

Case Studies and Research Findings

A variety of case studies have been conducted to evaluate the biological activity of thiophene derivatives:

  • Study on Growth Inhibition : In a comprehensive screening involving 60 human cancer cell lines, compounds similar to the target showed growth inhibition percentages exceeding 80% against several lines, indicating broad-spectrum efficacy .
  • Cell Cycle Analysis : Detailed analyses revealed that treated cells exhibited increased apoptosis markers and activation of caspases (3, 8, and 9), confirming the induction of programmed cell death as a mechanism of action .

Properties

IUPAC Name

[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-21(20-13-15-3-1-4-19(15)29-20)22-7-9-23(10-8-22)30(25,26)16-5-6-17-18(14-16)28-12-2-11-27-17/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBIMMHRRADRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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